8-Chloro-7-((3,4-dichlorobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one is a complex organic compound notable for its structural features and potential pharmacological applications. The compound contains multiple functional groups, including chloro, benzyl ether, and chromenone moieties, which contribute to its chemical reactivity and biological activity.
This compound can be synthesized through various organic chemistry methods, often involving the manipulation of phenolic compounds and chlorinated derivatives. The specific synthesis pathways can vary based on desired purity and yield.
The compound belongs to the class of chromenones, which are derivatives of flavonoids. Chromenones are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Methods
The synthesis of 8-Chloro-7-((3,4-dichlorobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one typically involves several key steps:
Technical Details
The synthetic route may involve reagents such as sodium hydroxide for deprotonation and chlorinating agents like thionyl chloride or phosphorus trichloride to achieve chlorination. Reaction conditions such as temperature and solvent choice (e.g., dimethyl sulfoxide) are critical for optimizing yields.
The molecular formula of 8-Chloro-7-((3,4-dichlorobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one is . It features a chromenone backbone with a chloro group and a benzyl ether substituent.
InChI=1S/C17H17ClO3/c1-10(2)6-7-20-16-9-15-13(8-14(16)18)11-4-3-5-12(11)17(19)21-15/h6,8-9H,3-5,7H2,1-2H3AUULRFIBROMINP-UHFFFAOYSA-NThe compound can undergo various chemical reactions typical for chromenones:
The reactivity of this compound can be influenced by substituents on the aromatic rings and the presence of electron-withdrawing or donating groups that stabilize or destabilize intermediates.
The compound is likely to be a solid at room temperature with moderate solubility in organic solvents like dimethyl sulfoxide and dichloromethane.
Key chemical properties include:
8-Chloro-7-((3,4-dichlorobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one has potential applications in:
This compound exemplifies the complexity and potential utility of synthetic organic compounds in medicinal chemistry and research applications. Further studies are warranted to elucidate its full pharmacological profile and therapeutic potential.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: